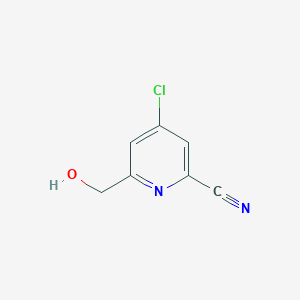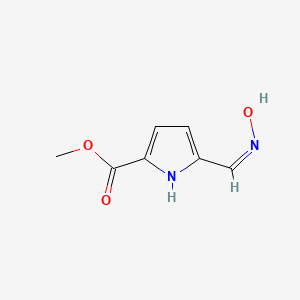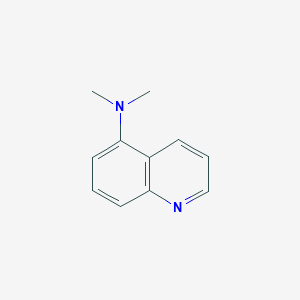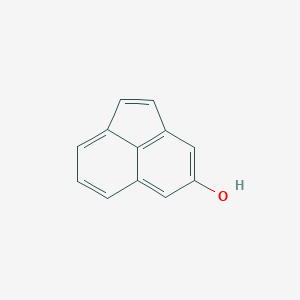
Acenaphthylen-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acenaphthylen-4-OL is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the fourth position of the acenaphthylene structure. Acenaphthylene itself is a yellow crystalline solid that is insoluble in water but soluble in organic solvents like ethanol and benzene . The compound is notable for its applications in organic electronics and materials science due to its unique electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acenaphthylen-4-OL typically involves the hydroxylation of acenaphthylene. One common method is the oxidation of acenaphthene to acenaphthoquinone, followed by a reduction step to introduce the hydroxyl group . The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, and the reduction can be achieved using reagents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Acenaphthylen-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form acenaphthoquinone.
Reduction: The compound can be reduced to form acenaphthene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Acenaphthoquinone.
Reduction: Acenaphthene derivatives.
Substitution: Halogenated, nitrated, and sulfonated acenaphthylenes.
Aplicaciones Científicas De Investigación
Acenaphthylen-4-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic semiconductors and materials for optoelectronic devices.
Mecanismo De Acción
The mechanism of action of acenaphthylen-4-OL involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. In organic electronics, the compound’s electronic structure and aromaticity play a crucial role in its function as a semiconductor .
Comparación Con Compuestos Similares
Similar Compounds
Acenaphthylene: The parent compound, lacking the hydroxyl group.
Acenaphthoquinone: An oxidized derivative with a quinone structure.
Acenaphthene: A reduced form of acenaphthylene.
Uniqueness
Acenaphthylen-4-OL is unique due to the presence of the hydroxyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
111013-09-3 |
|---|---|
Fórmula molecular |
C12H8O |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
acenaphthylen-4-ol |
InChI |
InChI=1S/C12H8O/c13-11-6-9-3-1-2-8-4-5-10(7-11)12(8)9/h1-7,13H |
Clave InChI |
JKRUSJXWUPHOHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=CC3=C2C(=C1)C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


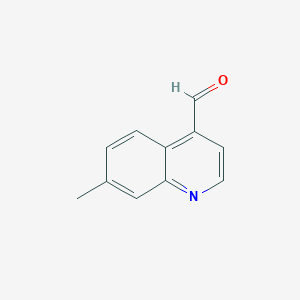
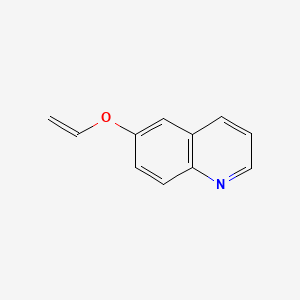
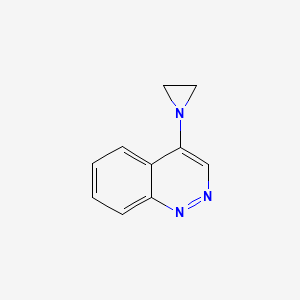
![1,4,9-Triazaspiro[5.5]undecan-3-one](/img/structure/B11916111.png)







